molecular formula C8H10Cl2Si B074315 Dichloroethylphenylsilane CAS No. 1125-27-5

Dichloroethylphenylsilane

Cat. No.: B074315
CAS No.: 1125-27-5
M. Wt: 205.15 g/mol
InChI Key: QFHGBZXWBRWAQV-UHFFFAOYSA-N
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Description

Dichloroethylphenylsilane is an organosilicon compound with the molecular formula C8H10Cl2Si.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroethylphenylsilane can be synthesized through the reaction of phenylsilane with ethyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{SiCl}_2\text{C}_2\text{H}_5 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form ethylphenylsilane using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups. For example, reacting with alcohols can produce alkoxysilanes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alcohols, amines; reactions often require catalysts such as platinum or palladium.

Major Products Formed:

    Oxidation: Silanols, siloxanes

    Reduction: Ethylphenylsilane

    Substitution: Alkoxysilanes, aminosilanes

Scientific Research Applications

Dichloroethylphenylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers. It is also employed in the preparation of silicon-based materials with unique properties.

    Biology: Investigated for its potential use in the stabilization of biomolecules and as a reagent in biochemical assays.

    Medicine: Explored for its role in drug delivery systems and as a component in the development of medical devices.

    Industry: Utilized in the production of silicone resins, adhesives, and coatings. .

Mechanism of Action

The mechanism of action of dichloroethylphenylsilane involves its ability to form stable bonds with various substrates. The compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property makes it useful in surface modification and the stabilization of reactive intermediates. The molecular targets and pathways involved include the formation of silicon-oxygen bonds and the stabilization of silicon-based structures.

Comparison with Similar Compounds

    Dichloromethylphenylsilane: Similar in structure but with a methyl group instead of an ethyl group. It is used in similar applications but may exhibit different reactivity due to the presence of the methyl group.

    Dichlorodimethylsilane: Contains two methyl groups and is commonly used in the production of silicone polymers.

    Dichlorodiphenylsilane: Contains two phenyl groups and is used in the synthesis of high-performance silicone materials.

Uniqueness of Dichloroethylphenylsilane: this compound is unique due to the presence of both ethyl and phenyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over the chemical properties of the resulting materials .

Properties

IUPAC Name

dichloro-ethyl-phenylsilane
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InChI

InChI=1S/C8H10Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

QFHGBZXWBRWAQV-UHFFFAOYSA-N
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Canonical SMILES

CC[Si](C1=CC=CC=C1)(Cl)Cl
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Molecular Formula

C8H10Cl2Si
Record name ETHYLPHENYLDICHLOROSILANE
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Related CAS

108926-58-5
Record name Benzene, (dichloroethylsilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID80883656
Record name Benzene, (dichloroethylsilyl)-
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Molecular Weight

205.15 g/mol
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Physical Description

Ethylphenyldichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless liquid with a sharp odor like hydrochloric acid; [HSDB]
Record name ETHYLPHENYLDICHLOROSILANE
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Boiling Point

greater than 300 °F at 760 mmHg (USCG, 1999)
Record name ETHYLPHENYLDICHLOROSILANE
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Flash Point

greater than 150 °F (USCG, 1999), > 150 °F OC
Record name ETHYLPHENYLDICHLOROSILANE
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Density

1.159 at 59 °F (USCG, 1999) - Denser than water; will sink
Record name ETHYLPHENYLDICHLOROSILANE
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Color/Form

Colorless liquid

CAS No.

1125-27-5
Record name ETHYLPHENYLDICHLOROSILANE
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Record name (Dichloroethylsilyl)benzene
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Record name DICHLOROETHYLPHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing ar-chlorine-substituted dichloroethylphenylsilanes?

A1: The synthesis of ar-chlorine-substituted dichloroethylphenylsilanes, as described in the research paper [], is significant because it provides a pathway to creating new organosilicon compounds. These compounds often serve as versatile building blocks in organic synthesis and material science. The introduction of chlorine substituents, particularly at the aromatic ring (ar-chlorine), can potentially influence the reactivity and properties of these silanes, leading to new applications and materials.

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